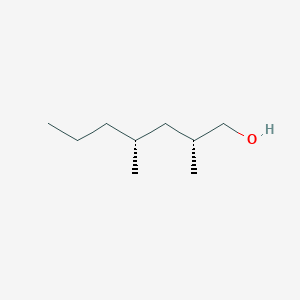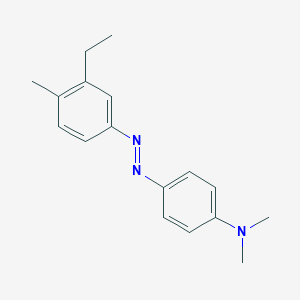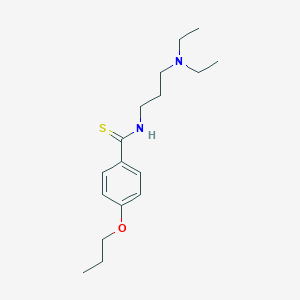
Benzamide, N-(3-diethylaminopropyl)-p-propoxythio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(3-diethylaminopropyl)-p-propoxythio- is a chemical compound that is used in scientific research applications. It is a thioether derivative of benzamide and has been found to have various biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of Benzamide, N-(3-diethylaminopropyl)-p-propoxythio- is not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions. It has also been found to have antioxidant properties, which may be due to its ability to scavenge free radicals.
Biochemical And Physiological Effects
Benzamide, N-(3-diethylaminopropyl)-p-propoxythio- has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. It has also been found to have antibacterial activity against various strains of bacteria. Additionally, it has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of using Benzamide, N-(3-diethylaminopropyl)-p-propoxythio- in lab experiments is its ability to form stable complexes with metal ions. This makes it useful in catalytic applications and the extraction of heavy metals from wastewater. However, one limitation of using this compound is its limited solubility in water, which may affect its efficacy in certain applications.
Future Directions
There are several future directions for the research of Benzamide, N-(3-diethylaminopropyl)-p-propoxythio-. One potential area of research is the development of new metal complexes for catalytic applications. Another area of research is the development of new fluorescent probes for the detection of metal ions in biological systems. Additionally, there is potential for the use of this compound in the treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis method of Benzamide, N-(3-diethylaminopropyl)-p-propoxythio- involves the reaction of 3-diethylaminopropylamine with p-propoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sulfur to obtain the thioether derivative of benzamide.
Scientific Research Applications
Benzamide, N-(3-diethylaminopropyl)-p-propoxythio- has been found to have various scientific research applications. It has been used as a ligand in the synthesis of metal complexes for catalytic applications. It has also been used as a fluorescent probe for the detection of zinc ions in biological systems. Additionally, it has been used as a chelating agent for the extraction of heavy metals from wastewater.
properties
CAS RN |
18051-53-1 |
|---|---|
Product Name |
Benzamide, N-(3-diethylaminopropyl)-p-propoxythio- |
Molecular Formula |
C17H28N2OS |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
N-[3-(diethylamino)propyl]-4-propoxybenzenecarbothioamide |
InChI |
InChI=1S/C17H28N2OS/c1-4-14-20-16-10-8-15(9-11-16)17(21)18-12-7-13-19(5-2)6-3/h8-11H,4-7,12-14H2,1-3H3,(H,18,21) |
InChI Key |
MISOWJIGAAHELX-UHFFFAOYSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=NCCCN(CC)CC)S |
SMILES |
CCCOC1=CC=C(C=C1)C(=S)NCCCN(CC)CC |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=S)NCCCN(CC)CC |
Other CAS RN |
18051-53-1 |
synonyms |
N-[3-(Diethylamino)propyl]-p-propoxythiobenzamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3H-Pyrazol-3-one, 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-2-phenyl-](/img/structure/B97524.png)

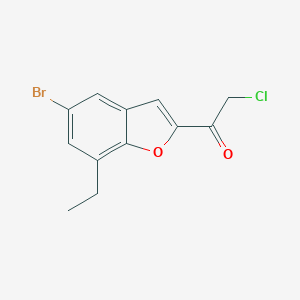
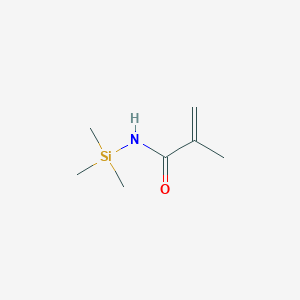

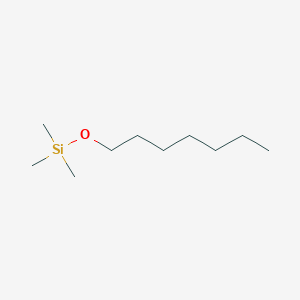
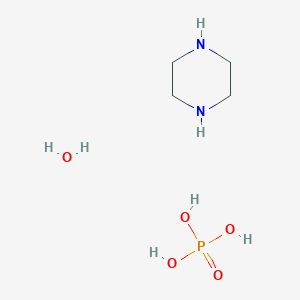
![N-[phenyl-(2-propan-2-ylphenyl)methyl]aniline](/img/structure/B97538.png)
